W146 W146 [(3R)-3-aMino-4-[(3-hexylphenyl)aMino]-4-oxobutyl]-phosphonic acid is an amino acid amide.
Brand Name: Vulcanchem
CAS No.: 909725-61-7
VCID: VC0004716
InChI: InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1
SMILES: CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
Molecular Formula: C16H27N2O4P
Molecular Weight: 342.37 g/mol

W146

CAS No.: 909725-61-7

Cat. No.: VC0004716

Molecular Formula: C16H27N2O4P

Molecular Weight: 342.37 g/mol

* For research use only. Not for human or veterinary use.

W146 - 909725-61-7

Specification

CAS No. 909725-61-7
Molecular Formula C16H27N2O4P
Molecular Weight 342.37 g/mol
IUPAC Name [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Standard InChI InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1
Standard InChI Key FWJRVGZWNDOOFH-OAHLLOKOSA-N
Isomeric SMILES CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N
SMILES CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
Canonical SMILES CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N

Introduction

Chemical and Structural Profile of W146

Molecular Identity and Synthesis

W146 (CAS No. 909725-61-7) is a chiral phosphonic acid derivative characterized by a hexylphenyl group appended to an aminobutyl backbone. Its IUPAC name, [(3R)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, reflects the stereospecific arrangement critical for S1PR1 binding . The compound’s three-dimensional conformation enables selective interactions with the orthosteric site of S1PR1, as evidenced by molecular docking studies .

Table 1: Key Chemical Properties of W146

PropertyValue
Molecular FormulaC16H27N2O4P\text{C}_{16}\text{H}_{27}\text{N}_{2}\text{O}_{4}\text{P}
Molecular Weight342.37 g/mol
CAS Number909725-61-7
Solubility (10 mM)Aqueous buffer (pH 7.4)
Storage Conditions-20°C, desiccated

Stereochemical Specificity

The (R)-enantiomer of W146 exhibits 30-fold greater potency than its (S)-counterpart (W140) in displacing 32P^{32}\text{P}-S1P from S1PR1-expressing cells . This enantiomeric selectivity underscores the importance of the 3R configuration in maintaining high-affinity binding, as perturbation of this stereocenter reduces antagonistic activity by >90% .

Pharmacological Mechanisms and Receptor Selectivity

S1PR1 Antagonism

W146 competitively inhibits S1P binding to S1PR1 with a KiK_i of 70–80 nM and an EC50\text{EC}_{50} of 398 nM in functional assays . Its mechanism involves stabilizing S1PR1 in an inactive conformation, thereby blocking downstream Gαi\alpha_i-mediated signaling. This antagonism is reversible, as evidenced by the restoration of S1P-induced lymphocyte egress within 24 hours of W146 washout .

Table 2: Pharmacodynamic Parameters of W146

ParameterValueSource
KiK_i (S1PR1)70–80 nMGermana Sanna et al. (2006)
EC50\text{EC}_{50}398 nMWang et al. (2018)
Selectivity (S1PR1/S1PR3)>100-foldLiu et al. (2009)

Selectivity Profile

At concentrations up to 10 μM, W146 shows negligible activity against S1PR2–5, chemokine receptors (CXCR4, CCR2), or ion channels (TRPM7) . This specificity was validated in S1PR1-knockout models, where W146 failed to modulate lymphocyte trafficking or endothelial cell apoptosis .

Functional Effects in Preclinical Models

Modulation of Hematopoietic Stem Cell Mobilization

Pretreatment with W146 (10 mg/kg) synergizes with the CXCR4 antagonist AMD3100, increasing circulating KSL-HSPCs (c-Kit+^+Sca-1+^+Lin^- hematopoietic stem/progenitor cells) by 8-fold compared to AMD3100 alone . This effect is mediated through dual disruption of S1P-S1PR1 retention signals and CXCR4-SDF-1α chemotaxis:

Mobilization Efficacy=KSL-HSPCsW146+AMD3100KSL-HSPCsAMD3100=8.2±1.3(p<0.001)[5]\text{Mobilization Efficacy} = \frac{\text{KSL-HSPCs}_{\text{W146+AMD3100}}}{\text{KSL-HSPCs}_{\text{AMD3100}}} = 8.2 \pm 1.3 \quad (p < 0.001)[5]

Regulation of Endothelial Progenitor Cell Apoptosis

In human endothelial progenitor cells (EPCs), W146 (1 μM) reverses S1P-mediated anti-apoptotic effects by elevating cleaved caspase-3 levels from 12% ± 3% (S1P alone) to 68% ± 9% (S1P + W146) . The compound’s pro-apoptotic activity is PI3K/Akt-dependent, as shown by wortmannin-induced pathway inhibition:

“W146 completely abolished S1P-induced phosphorylation of Akt at Ser473, restoring baseline apoptosis rates in EPCs within 6 hours.”
— Wang et al. (2018)

Cardiovascular and Pulmonary Effects

Pulmonary Edema Risk

Single high-dose W146 (20 mg/kg) induces dose-dependent lung edema in 40% of treated mice, characterized by a 3.5-fold increase in bronchoalveolar lavage protein content . Histopathological analysis reveals alveolar-capillary barrier disruption without neutrophil infiltration, implicating S1PR1-dependent endothelial tight junction regulation.

Therapeutic Implications and Research Applications

Enhancing Stem Cell Harvesting

The W146-AMD3100 combination increases peripheral blood stem cell yields to 8.7 × 106^6 CD34+^+ cells/kg in murine models, surpassing G-CSF-mobilized collections (5.1 × 106^6 cells/kg) . Clinical translation could reduce apheresis sessions required for autologous transplants.

Table 3: Comparative Mobilization Efficacy

AgentCD34+^+ Yield (×106^6/kg)
AMD3100 alone2.1 ± 0.4
W146 + AMD31008.7 ± 1.2*
G-CSF (5 days)5.1 ± 0.9
*p < 0.01 vs. AMD3100

Targeting Angiogenesis in Solid Tumors

“The specificity of W146 for S1PR1 over other lipid receptors provides a unique opportunity to dissect the contributions of individual S1P receptor subtypes in complex physiological systems.”
— Germana Sanna et al. (2006)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator